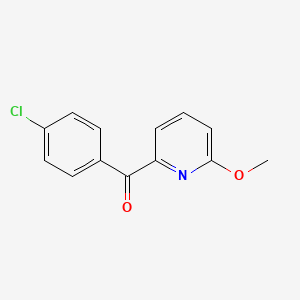

2-(4-Chlorobenzoyl)-6-methoxypyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorobenzoyl compounds can be complex and depends on the specific reactions involved . For instance, the synthesis of chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Chlorobenzoyl)-6-methoxypyridine” would depend on the specific conditions and reactants present. One example of a reaction involving a similar compound, 4-chlorobenzoyl-CoA dehalogenase, involves the dehalogenation of 4-chlorobenzoyl-CoA into 4-hydroxybenzoyl-CoA .Aplicaciones Científicas De Investigación

Lithiation Pathways

- Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides has been investigated, revealing the criticality of H-6 and H-3 protons on the pyridine nucleus for complete C-3 lithiation. This indicates complex lithiation processes and suggests a mechanism involving precomplexation of lithium dialkylamides (Gros, Choppin, & Fort, 2003).

Equilibrium Studies

- Research on substituent effects on methoxypyridine-1-methylpyridone equilibria highlights the stability differences between isomeric pyridones and the significant impact of 6-chloro substitution (Beak, Woods, & Mueller, 1972).

Pyridyne Formation

- 2-Chloro-4-methoxypyridine and 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine have been efficient precursors for 4-methoxy-2,3-pyridyne, a key intermediate in various syntheses (Walters & Shay, 1995).

Vibrational and Electronic Spectra

- Studies on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine using FTIR and FT-Raman have contributed to understanding the spectral characteristics influenced by chlorine and methoxy groups (Arjunan et al., 2011).

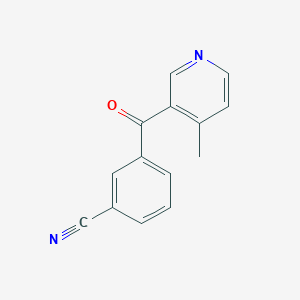

Synthesis and Characterization

- Synthesis and characterization of 2-methoxypyridine-3-carbonitriles have shown potential in producing a variety of methoxypyridine derivatives, contributing to the development of new compounds with specific properties and applications (Al‐Refai et al., 2019).

Regiospecificity in Reactions

- The initial deprotonation site of 2-chloro- and 2-methoxypyridine during reaction with BuLi-LiDMAE suggests a direct lithiation at C-6, which is pivotal for understanding the reaction mechanisms and designing specific synthetic routes (Gros, Choppin, Mathieu, & Fort, 2002).

Methoxypyridines in Alkaloid Synthesis

- Methoxypyridines have been utilized in the synthesis of Lycopodium alkaloids, demonstrating their significance in complex organic syntheses (Bisai & Sarpong, 2010).

Liquid Crystalline Behavior

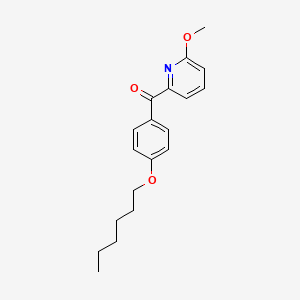

- A series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles have been synthesized and characterized for their liquid crystalline behavior, highlighting their potential as mesogens and blue emitting materials in various applications (Ahipa et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been reported to inhibit bcl-2 and mcl-1 proteins, which play crucial roles in cell survival and apoptosis .

Mode of Action

It’s plausible that it interacts with its targets through van der waals forces, hydrogen bonds, and other non-covalent interactions, similar to other compounds with a similar structure .

Biochemical Pathways

Related compounds have been shown to influence pathways involving bcl-2 family proteins, which are critical in regulating apoptosis

Pharmacokinetics

Similar compounds like fenofibrate are known to be readily and entirely transformed into active metabolites upon oral administration

Result of Action

Compounds with similar structures have been reported to exhibit anticancer activity by inhibiting the growth of cancer cells . More research is needed to confirm the specific effects of this compound.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFGUKJKIPGFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

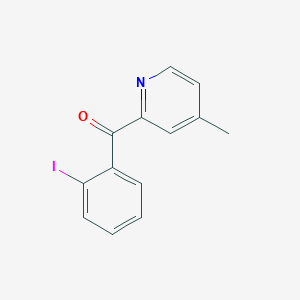

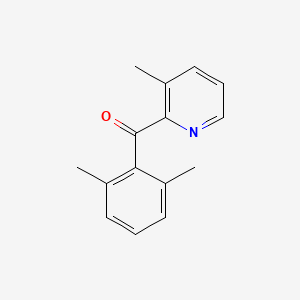

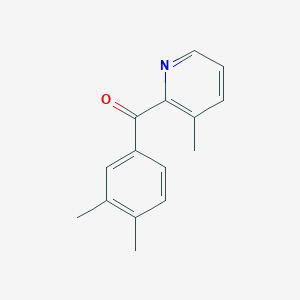

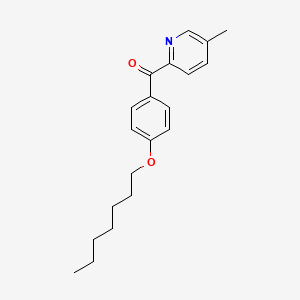

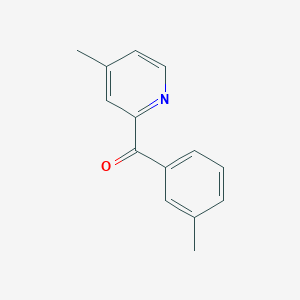

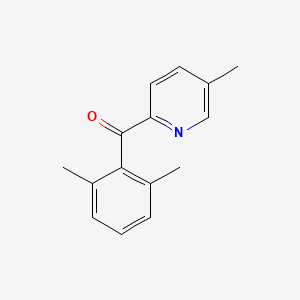

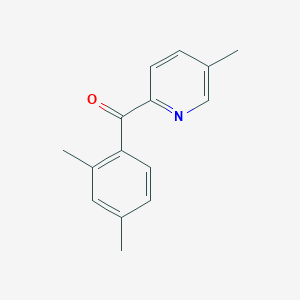

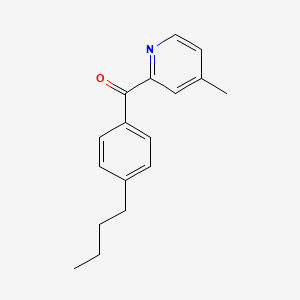

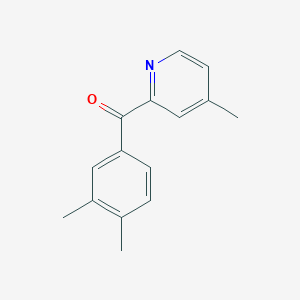

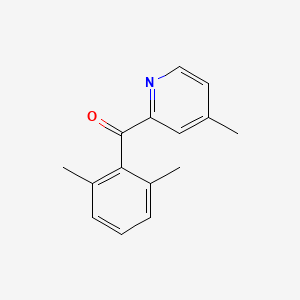

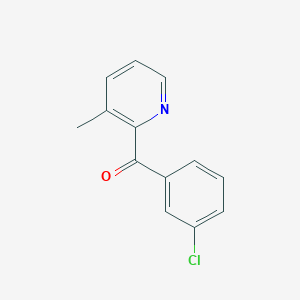

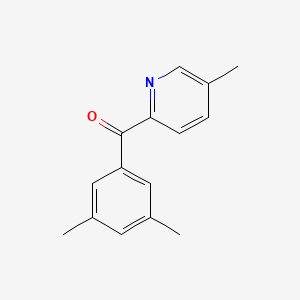

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.